molecular formula C19H21NO6 B2991331 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 1396811-47-4

3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one

Número de catálogo: B2991331
Número CAS: 1396811-47-4
Peso molecular: 359.378
Clave InChI: VMFUBJWZNVRQDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one is a hybrid molecule combining a coumarin core with a spirocyclic amide moiety. The coumarin scaffold (8-methoxy-2H-chromen-2-one) is synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine, a well-established method for generating substituted coumarins .

Propiedades

IUPAC Name

3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-18(2)24-10-19(11-25-18)8-20(9-19)16(21)13-7-12-5-4-6-14(23-3)15(12)26-17(13)22/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFUBJWZNVRQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one , also known as a derivative of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H21NO5\text{C}_{18}\text{H}_{21}\text{N}\text{O}_5

Molecular Weight: 331.368 g/mol
IUPAC Name: (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Inhibition of Oncogenic Proteins: Recent studies have identified that derivatives of the spirocyclic structure can act as covalent inhibitors against mutated forms of KRAS protein, particularly the G12C mutation. This mutation is prevalent in several types of cancers, making it a critical target for therapeutic intervention .
  • Antitumor Activity: The compound has demonstrated dose-dependent antitumor effects in preclinical models. For instance, a derivative was shown to inhibit tumor growth in xenograft mouse models by targeting the KRAS G12C mutation .

Biological Activity Data

Activity Effect Reference
KRAS G12C InhibitionPotent inhibitor leading to reduced cell proliferation
Antitumor EfficacyDose-dependent tumor reduction in vivo
CytotoxicityExhibits significant cytotoxic effects on cancer cell lines

Case Study 1: Antitumor Efficacy

In a study published in Nature, researchers evaluated the efficacy of a compound related to 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) against non-small cell lung cancer (NSCLC). The study reported that the compound effectively inhibited tumor growth in vitro and in vivo by targeting KRAS G12C mutations. The mechanism involved covalent bonding to a cysteine residue in the protein, leading to functional inhibition .

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic properties of related coumarin derivatives indicated that compounds with similar structural motifs exhibited significant cytotoxicity against Jurkat T cells with IC50 values around 8.10 μM. This suggests potential applications in developing chemotherapeutic agents .

Comparación Con Compuestos Similares

Structural Analogues of the Coumarin Core

3-(2-Aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one (Scaffold E)
  • Structure: Replaces the spirocyclic carbonyl group with a 2-aminothiazole ring.
  • Synthesis : Generated via α-bromination of 3-acetyl-8-methoxycoumarin using CuBr₂, followed by cyclization with thiourea .
  • Biological Activity : Exhibits antimicrobial and antimalarial properties, with MIC values ranging from 12.5–50 µg/mL against Staphylococcus aureus and Plasmodium falciparum .
  • Key Differences : The thiazole ring introduces planar aromaticity, contrasting with the three-dimensional spiro system in the target compound, which may alter membrane permeability or target binding .
3-(2-Bromo-1-(hydroxyimino)ethyl)-8-methoxy-2H-chromen-2-one (2a)
  • Structure: Features a brominated ethyl side chain with a hydroxyimino group.
  • Synthesis : Derived from bromination of 3-acetylcoumarin followed by hydroxylamine condensation .
  • Physical Properties: Molecular weight 297.10 g/mol (C₁₂H₉BrNO₄), contrasting with the target compound’s estimated molecular weight of ~387.39 g/mol (C₂₀H₂₁NO₆). The bromine atom increases hydrophobicity (logP ≈ 2.8) compared to the spiro system’s mixed polarity .

Spirocyclic Analogues

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane
  • Structure : Replaces the nitrogen in the spirocyclic azaspiro system with sulfur.
  • Properties: Molecular formula C₈H₁₄O₂S (174.26 g/mol).
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl
  • Structure : Contains two nitrogen atoms in the spiro system.
  • Applications : Used in drug discovery for its dual hydrogen-bonding sites, which enhance interactions with biological targets like kinases .
Table 1: Comparative Analysis of Key Compounds
Compound Molecular Formula Key Substituent Synthesis Steps Biological Activity
Target Compound C₂₀H₂₁NO₆ Spirocyclic amide Coumarin condensation + spiro coupling* Not reported; predicted enhanced stability
3-(2-Aminothiazol-4-yl)-8-methoxycoumarin C₁₃H₁₀N₂O₃S 2-Aminothiazole Bromination + thiourea cyclization Antimicrobial (MIC: 12.5–50 µg/mL)
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[...] C₈H₁₄O₂S Thiaspiro ring Not detailed N/A
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl C₇H₁₄N₂O·2HCl Dual nitrogen spiro Commercial synthesis Kinase inhibition

*Inferred from analogous methods in .

Key Observations :

Spirocyclic vs.

Hydrogen-Bonding Profiles: The azaspiro group’s nitrogen and carbonyl oxygen offer hydrogen-bond donors/acceptors absent in sulfur-containing analogs (e.g., ), enabling stronger interactions with biological targets .

Synthetic Complexity : The spirocyclic component requires multi-step synthesis, contrasting with simpler thiazole or brominated derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.